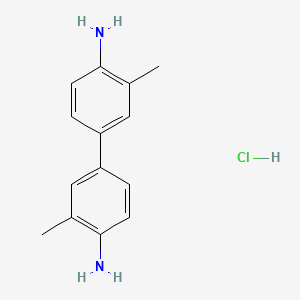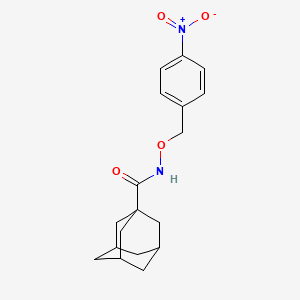
Ido1-IN-24
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ido1-IN-24 is a compound that acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a significant role in immune regulation and is involved in various physiological and pathological processes, including cancer immune escape .
Preparation Methods
The synthesis of Ido1-IN-24 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Preparation of Intermediates: This involves the synthesis of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Coupling: The final step involves coupling the intermediates under controlled conditions to form this compound.
Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Ido1-IN-24 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ido1-IN-24 has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the inhibition of IDO1 and its effects on various biochemical pathways.
Biology: Researchers use it to investigate the role of IDO1 in immune regulation and its impact on cellular processes.
Medicine: It has potential therapeutic applications in treating diseases where IDO1 is implicated, such as cancer, by modulating the immune response.
Industry: It can be used in the development of new drugs targeting IDO1 and related pathways.
Mechanism of Action
Ido1-IN-24 exerts its effects by inhibiting the activity of IDO1. The inhibition of IDO1 leads to a decrease in the conversion of L-tryptophan to N-formylkynurenine, thereby modulating the kynurenine pathway. This results in the suppression of T cells and natural killer cells, and the activation of regulatory T cells and myeloid-derived suppressor cells. These immunoregulatory events contribute to its therapeutic potential in diseases such as cancer .
Comparison with Similar Compounds
Ido1-IN-24 can be compared with other IDO1 inhibitors, such as:
Epacadostat: Another potent IDO1 inhibitor with similar mechanisms of action but different chemical structure.
Navoximod: An IDO1 inhibitor that has been studied for its potential in cancer therapy.
Indoximod: A compound that modulates the immune response by targeting the IDO1 pathway.
The uniqueness of this compound lies in its specific binding affinity and inhibitory potency, which may offer advantages in certain therapeutic contexts .
Properties
Molecular Formula |
C18H22N2O4 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-[(4-nitrophenyl)methoxy]adamantane-1-carboxamide |
InChI |
InChI=1S/C18H22N2O4/c21-17(18-8-13-5-14(9-18)7-15(6-13)10-18)19-24-11-12-1-3-16(4-2-12)20(22)23/h1-4,13-15H,5-11H2,(H,19,21) |
InChI Key |
JAFPNGVVOQQXFY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NOCC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


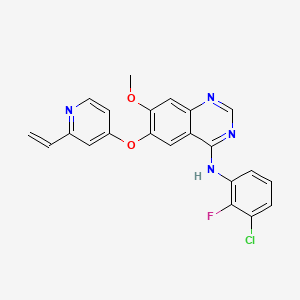
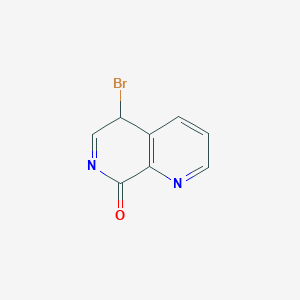
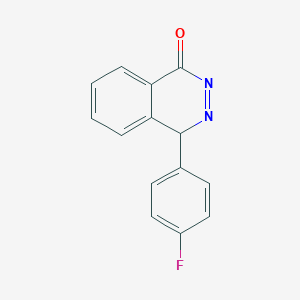
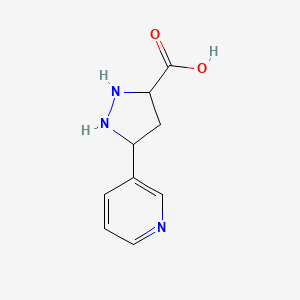
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 7-bromo-](/img/structure/B12361379.png)
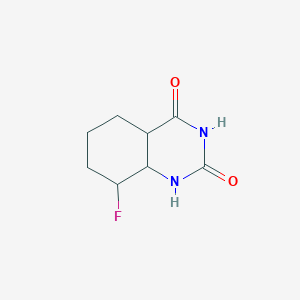
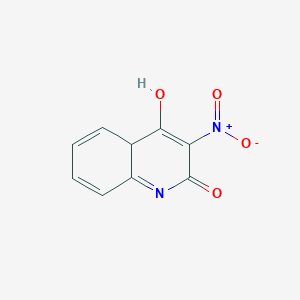
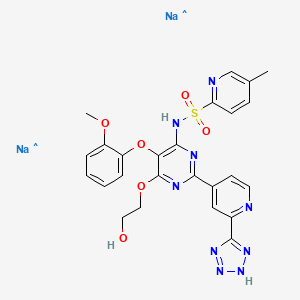
![6-benzyl-4a,5,7,7a-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B12361407.png)
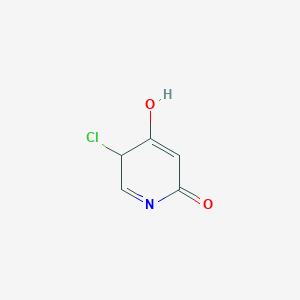
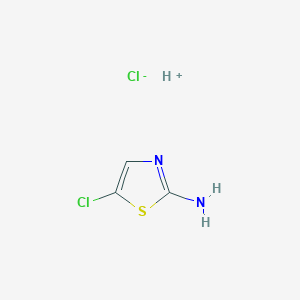
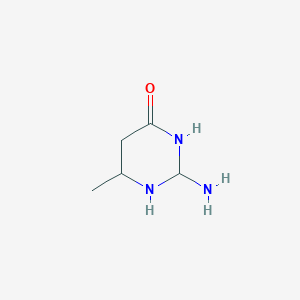
![4H-Pyrano[4,3-d]pyrimidin-4-one, 2-(chloromethyl)-3,5,7,8-tetrahydro-](/img/structure/B12361437.png)
